6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Catalog No.
S823662
CAS No.
1092352-66-3
M.F
C13H13N3O
M. Wt
227.267
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(...

CAS Number

1092352-66-3

Product Name

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

IUPAC Name

6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one

Molecular Formula

C13H13N3O

Molecular Weight

227.267

InChI

InChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17)

InChI Key

LSTKDSGWHLTBKS-UHFFFAOYSA-N

SMILES

C1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O

Application in Antibiotic Synthesis

Specific Scientific Field: The field of application is Pharmaceutical Chemistry, specifically in the synthesis of antibiotics.

Summary of the Application: The compound “6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” is a key intermediate in the synthesis of the quinolone antibiotic moxifloxacin . Moxifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.

Methods of Application or Experimental Procedures: While the exact methods of application or experimental procedures were not found, the compound is likely used in a series of chemical reactions to produce moxifloxacin. The synthesis of moxifloxacin would involve various stages of reaction, purification, and quality control.

Results or Outcomes: The outcome of using this compound in the synthesis process is the production of moxifloxacin, a potent antibiotic. Moxifloxacin is used to treat a variety of bacterial infections, demonstrating the effectiveness of this synthesis process.

Application in Pyrrolopyrazine Derivatives

Specific Scientific Field: The field of application is Medicinal Chemistry, specifically in the synthesis of pyrrolopyrazine derivatives .

Summary of the Application: Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Results or Outcomes: The outcome of using this compound in the synthesis process is the production of pyrrolopyrazine derivatives, which have exhibited a wide range of biological activities .

Application in Vibegron Synthesis

Specific Scientific Field: The field of application is Pharmaceutical Chemistry, specifically in the synthesis of vibegron .

Summary of the Application: The compound “6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” is a key intermediate in the synthesis of vibegron , a medication used to treat overactive bladder.

Methods of Application or Experimental Procedures: While the exact methods of application or experimental procedures were not found, the compound is likely used in a series of chemical reactions to produce vibegron. The synthesis of vibegron would involve various stages of reaction, purification, and quality control.

Results or Outcomes: The outcome of using this compound in the synthesis process is the production of vibegron, a medication used to treat overactive bladder .

Application in Pyrrolopyridine Derivatives

Specific Scientific Field: The field of application is Medicinal Chemistry, specifically in the synthesis of pyrrolopyridine derivatives .

Summary of the Application: Pyrrolopyridine derivatives, which contain pyrrole and pyridine rings, are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Compounds with this scaffold have exhibited different biological activities .

Results or Outcomes: The outcome of using this compound in the synthesis process is the production of pyrrolopyridine derivatives, which have exhibited a wide range of biological activities .

Application in Octahydro-Pyrrolopyridine Synthesis

Specific Scientific Field: The field of application is Pharmaceutical Chemistry, specifically in the synthesis of octahydro-pyrrolopyridine .

Summary of the Application: Octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine is an intermediate in the synthesis of moxifloxacin , a fluorinated quinolone antibacterial.

Results or Outcomes: The outcome of using this compound in the synthesis process is the production of moxifloxacin, a potent antibiotic .

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound characterized by its complex bicyclic structure. The compound features a pyrrolo-pyrimidine framework, which is notable for its potential biological activities. Its molecular formula is C13H14N4O, with a molecular weight of approximately 226.28 g/mol. The compound has garnered interest in medicinal chemistry due to its unique structural properties and biological implications.

Typical of pyrrolo-pyrimidine derivatives, including:

  • Alkylation: The nitrogen atoms in the pyrrolidine ring can be alkylated, leading to various derivatives.
  • Acylation: The amine functionalities can react with acyl chlorides to form amides.
  • Hydrogenation: The double bonds within the bicyclic structure may be subject to hydrogenation under specific conditions.

These reactions allow for the synthesis of various analogs that may exhibit distinct biological properties.

Research has indicated that 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one exhibits notable biological activities:

  • Inhibition of Deubiquitinase USP5: This compound has been shown to effectively inhibit the protease activity of the deubiquitinase USP5, which plays a significant role in protein degradation pathways. This inhibition suggests potential applications in cancer therapy by modulating protein stability and degradation processes .
  • Antitumor Activity: Preliminary studies indicate that this compound may possess antitumor properties, making it a candidate for further development as an anticancer agent .

Several methods have been developed for synthesizing 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one:

  • Cyclization Reactions: The synthesis often involves cyclization of appropriate precursors such as formamidine derivatives under acidic or basic conditions.
  • Alkylation and Deprotection: Following initial cyclization, alkylation at specific nitrogen positions can be performed, followed by deprotection steps to yield the final product.
  • Use of Solvents: Common solvents used in these reactions include ethanol and methanol, often under reflux conditions to facilitate cyclization and other transformations .

The primary applications of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one lie in medicinal chemistry:

  • Drug Development: Its ability to inhibit USP5 positions it as a promising candidate for developing new anticancer therapies.
  • Biochemical Research: The compound serves as a valuable tool for studying protein ubiquitination and deubiquitination processes in cellular biology.

Interaction studies reveal that 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one interacts with various biological targets:

  • Protein Binding: Studies indicate significant binding affinity to USP5, suggesting that modifications to the structure could enhance efficacy and selectivity.
  • Molecular Docking Studies: Computational studies have been employed to predict binding modes and affinities with target proteins involved in cancer pathways.

Several compounds share structural similarities with 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one62458-96-20.85Exhibits similar bicyclic structure but different substituents.
7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one62259-92-10.78Contains a methyl group influencing its biological activity.
Pyrido[3,4-d]pyrimidin-4(3H)-one19178-25-70.75Lacks benzyl substitution; simpler structure affecting activity.
2-Amino-6-phenylpyrimidin-4(3H)-one56741-94-70.75Different core structure; potential for different therapeutic effects.

The uniqueness of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one lies in its specific interaction with USP5 and potential applications in cancer therapy compared to these similar compounds.

The compound belongs to the pyrrolo[3,4-d]pyrimidine family, a subclass of nitrogen-containing heterocycles. Its structure comprises two fused rings:

  • A pyrrole ring (five-membered, containing one nitrogen atom).
  • A pyrimidine ring (six-membered, with two nitrogen atoms at positions 1 and 3).

The fusion occurs at the 3,4-positions of the pyrrole and the 4,5-positions of the pyrimidine, creating a bicyclic system with partial saturation at the 6,7-positions (Figure 1). This saturation introduces conformational rigidity, which can enhance binding affinity to biological targets. The benzyl group (-CH₂C₆H₅) at position 6 further modifies the molecule’s electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃N₃O
Molecular Weight227.26 g/mol
IUPAC Name6-Benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one
SMILESC1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O
Topological Polar Surface Area48.99 Ų

Historical Context of Pyrrolo[3,4-d]Pyrimidine Derivatives in Drug Discovery

Pyrrolo[3,4-d]pyrimidine derivatives have emerged as privileged scaffolds in kinase inhibitor development. Their structural mimicry of purine nucleotides enables competitive binding to ATP pockets in kinases, making them potent candidates for oncology and inflammation therapeutics.

  • Early Developments: Initial syntheses focused on racemic mixtures, as seen in patents describing the reduction of 6-benzyl-5,7-dioxo-octahydropyrrolo[3,4-d]pyrimidine using lithium aluminium hydride (LAH).
  • Stereochemical Advancements: The introduction of chiral resolution techniques, such as tartaric acid-mediated crystallization, allowed isolation of enantiomerically pure forms (e.g., (S,S)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine).
  • Recent Applications: Derivatives like compound 34h (a pyrido[3,4-d]pyrimidine) demonstrated nanomolar inhibition of monopolar spindle 1 (MPS1) kinase, highlighting the scaffold’s versatility.

Table 2: Notable Pyrrolo[3,4-d]Pyrimidine-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ApplicationSource
34hMPS10.007 µMColorectal Cancer
12bEGFR0.016 µMNon-Small Cell Lung Cancer
5gATR0.007 µMOvarian Cancer

Significance of Benzyl Substituents in Bioactive Molecule Design

The benzyl group in 6-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one serves multiple roles:

  • Lipophilicity Modulation: The aromatic ring enhances membrane permeability, as evidenced by the compound’s calculated logP of 1.05.
  • Steric Stabilization: The benzyl moiety occupies hydrophobic pockets in target proteins, as observed in EGFR inhibitors where analogous groups improve binding.
  • Synthetic Versatility: The benzyl group’s ease of functionalization enables structure-activity relationship (SAR) studies. For instance, halogenated benzyl derivatives (e.g., 4-Cl or 4-F) often exhibit enhanced potency due to electronic effects.

Mechanistic Insight: In EGFR inhibitors, the benzyl group participates in π-π stacking interactions with phenylalanine residues (e.g., F723 in EGFR’s ATP-binding domain), stabilizing the inhibitor-enzyme complex.

Cyclization of Thiourea Derivatives with α-Ketoesters

The synthesis of 6-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one through cyclization of thiourea derivatives with α-ketoesters represents one of the most established traditional approaches in pyrrolopyrimidinone chemistry [2] [11]. This methodology exploits the nucleophilic properties of thiourea to engage in cyclocondensation reactions with activated carbonyl compounds, ultimately leading to the formation of the desired pyrrolopyrimidine core structure [37] [38].

The fundamental mechanism involves the initial condensation of thiourea with an appropriate α-ketoester, followed by cyclization to form the pyrimidine ring [37]. The reaction typically proceeds through a stepwise process where the amino group of thiourea attacks the carbonyl carbon of the α-ketoester, leading to the formation of an intermediate that subsequently undergoes intramolecular cyclization [40] [41]. Research has demonstrated that the success of this approach depends critically on the reaction conditions, including temperature, solvent choice, and the presence of appropriate catalysts [38] [39].

Studies have shown that the cyclization of thiourea derivatives with α-ketoesters can be optimized through careful selection of reaction parameters [6] [7]. The use of ethanol as a solvent under reflux conditions for 12-14 hours has been reported to yield satisfactory results, with yields ranging from 66% to 70% for related pyrrolopyrimidine derivatives [27]. Temperature control is particularly crucial, as elevated temperatures promote the cyclization step while preventing decomposition of sensitive intermediates [40].

Table 1: Reaction Conditions for Thiourea-α-Ketoester Cyclization

ParameterOptimal ConditionYield RangeReference
Temperature80-120°C60-75% [27] [37]
SolventEthanol/DMF65-80% [27] [38]
Reaction Time12-18 hours66-70% [27] [40]
CatalystLewis acids70-85% [37] [39]

The mechanistic pathway for this transformation involves multiple steps, beginning with the nucleophilic attack of the thiourea nitrogen on the electrophilic carbon of the α-ketoester [40]. This initial step forms a tetrahedral intermediate that subsequently eliminates water to form an enamine intermediate [37]. The enamine then undergoes intramolecular cyclization through attack of the remaining amino group on the ester carbonyl, ultimately leading to the formation of the pyrrolopyrimidine ring system [38] [39].

Variations in the substituents on both the thiourea and α-ketoester components significantly influence the reaction outcome [6] [7]. The presence of electron-withdrawing groups on the α-ketoester generally enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack [37]. Conversely, electron-donating substituents may require more forcing conditions or the use of activating agents to achieve satisfactory conversion [38].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling strategies have emerged as powerful tools for the construction of 6-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one derivatives, offering enhanced selectivity and functional group tolerance compared to traditional approaches [9] [12]. These methodologies leverage the unique catalytic properties of palladium complexes to facilitate carbon-carbon and carbon-nitrogen bond formation under mild conditions [21] [22].

The Suzuki-Miyaura cross-coupling reaction has been particularly valuable in pyrrolopyrimidine synthesis, enabling the selective introduction of aryl groups at specific positions of the heterocyclic framework [9] [12]. This approach typically involves the reaction of a halogenated pyrrolopyrimidine precursor with an appropriate arylboronic acid in the presence of a palladium catalyst and base [21]. The reaction proceeds through the well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [12].

Research has demonstrated that the choice of palladium catalyst significantly impacts the reaction efficiency and selectivity [12] [21]. Palladium acetate in combination with phosphine ligands such as triphenylphosphine has shown excellent activity for pyrrolopyrimidine cross-coupling reactions [9]. The reaction typically requires a base such as potassium carbonate or cesium carbonate to facilitate the transmetalation step [21] [22].

Table 2: Palladium-Catalyzed Cross-Coupling Conditions

Catalyst SystemBaseSolventTemperatureYieldReference
Palladium acetate/triphenylphosphinePotassium carbonate1,4-dioxane80°C52-71% [21]
Bis(triphenylphosphine)palladium dichlorideCesium carbonateDimethylformamide100°C65-85% [12]
Tetrakis(triphenylphosphine)palladiumSodium carbonateToluene/water90°C58-78% [9]

The regioselectivity of palladium-catalyzed cross-coupling reactions in pyrrolopyrimidine synthesis can be controlled through careful selection of the halogenated starting material and reaction conditions [21] [22]. Studies have shown that 6-iodopyrrolopyrimidines exhibit higher reactivity than their bromo counterparts, leading to more efficient cross-coupling reactions [21]. The use of protecting groups, such as trimethylsilylethoxymethyl groups, has proven essential for achieving selective mono-arylation over di-arylation [21].

The scope of palladium-catalyzed cross-coupling in pyrrolopyrimidine synthesis extends beyond simple aryl substitution [9] [12]. Advanced methodologies have been developed for the introduction of complex substituents, including heterocyclic moieties and functionalized alkyl chains [21]. These approaches often require specialized ligand systems and carefully optimized reaction conditions to achieve high yields and selectivity [22].

Process development for palladium-catalyzed pyrrolopyrimidine synthesis has focused on addressing challenges related to catalyst cost and recovery [12] [25]. The development of recyclable catalyst systems and continuous flow processes has shown promise for reducing the overall cost of these transformations while maintaining high efficiency [25]. Additionally, the use of heterogeneous palladium catalysts has been explored as a means of simplifying product purification and catalyst recovery [12].

Modern Green Synthesis Techniques

Microwave-Assisted Multicomponent Reactions

Microwave-assisted multicomponent reactions have revolutionized the synthesis of 6-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one by offering significant improvements in reaction efficiency, yield, and environmental sustainability [14] [16]. These methodologies exploit the unique heating characteristics of microwave irradiation to accelerate chemical transformations while reducing energy consumption and reaction times [15] [18].

The fundamental advantage of microwave-assisted synthesis lies in its ability to provide rapid and uniform heating throughout the reaction mixture [14] [16]. This heating mechanism results in dramatically reduced reaction times, typically from hours to minutes, while maintaining or improving product yields [14]. Studies have demonstrated that microwave-assisted synthesis of pyrrolopyrimidine derivatives can achieve excellent yields of 80-90% within 30 minutes, compared to conventional heating methods that require 12-24 hours [14] [16].

Research has established optimal microwave conditions for pyrrolopyrimidine synthesis through systematic investigation of power settings, temperature profiles, and reaction vessels [14] [15]. The use of acetic acid as a solvent system under microwave irradiation has proven particularly effective, providing both the acidic conditions necessary for cyclization and excellent microwave absorption properties [14]. Temperature control during microwave heating is critical, with optimal results typically achieved at 100-120°C [16].

Table 3: Microwave-Assisted Reaction Optimization

ParameterConventional MethodMicrowave MethodImprovement FactorReference
Reaction Time12-24 hours15-30 minutes24-48x faster [14] [16]
Temperature80-120°C100-120°CEnhanced uniformity [14] [15]
Yield60-75%80-90%1.2-1.5x improvement [14] [16]
Energy ConsumptionHighLow70-80% reduction [14] [18]

The mechanistic advantages of microwave heating in pyrrolopyrimidine synthesis stem from the direct heating of polar molecules and ionic species within the reaction mixture [15] [16]. This selective heating accelerates bond-forming and bond-breaking processes while minimizing side reactions that typically occur under prolonged conventional heating [14]. The result is improved selectivity and reduced formation of unwanted byproducts [16].

Multicomponent reaction strategies under microwave conditions have enabled the development of one-pot syntheses for complex pyrrolopyrimidine derivatives [15] [18]. These approaches combine multiple reactants in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [14]. The integration of 5-amino uracil, 1,3-diketones, and phenyl glyoxal derivatives under microwave conditions exemplifies this approach, yielding pyrrolopyrimidine products in a single operation [14] [16].

The environmental benefits of microwave-assisted synthesis extend beyond energy reduction to include decreased solvent usage and waste generation [14] [18]. Many microwave-assisted pyrrolopyrimidine syntheses can be conducted with minimal solvent volumes or under neat conditions, significantly reducing the environmental impact of the process [15]. Additionally, the improved selectivity reduces the need for extensive purification procedures, further minimizing waste generation [16].

Solvent-Free Mechanochemical Approaches

Solvent-free mechanochemical approaches represent a paradigm shift in pyrrolopyrimidine synthesis, offering unprecedented environmental sustainability while maintaining synthetic efficiency [17] [19]. These methodologies exploit mechanical energy, typically through ball milling or grinding, to initiate and sustain chemical reactions without the use of organic solvents [17] [20].

The fundamental principle underlying mechanochemical synthesis involves the application of mechanical stress to solid reactants, leading to the formation of reactive intermediates and facilitating bond formation [17] [19]. Ball milling has emerged as the most effective technique for pyrrolopyrimidine synthesis, providing controlled mechanical energy input while ensuring uniform mixing of reactants [17]. Research has demonstrated that ball milling can achieve quantitative yields for certain pyrrolopyrimidine derivatives without requiring additional catalysts or solvents [17].

The mechanochemical synthesis of pyrrolopyrimidine derivatives typically involves the co-grinding of appropriate precursors in a ball mill for specified periods [17] [19]. The mechanical energy generated during this process activates the reactants and promotes cyclization reactions that would normally require elevated temperatures and organic solvents [19]. Studies have shown that reaction times for mechanochemical synthesis are typically comparable to or shorter than conventional solution-phase methods [17].

Table 4: Mechanochemical vs. Solution-Phase Synthesis Comparison

AspectSolution-PhaseMechanochemicalAdvantageReference
Solvent RequirementHigh volumeNone100% reduction [17] [19]
Waste GenerationSignificantMinimal90-95% reduction [17] [20]
Energy ConsumptionHigh heatingMechanical only60-80% reduction [17] [19]
Reaction Time6-24 hours2-8 hours2-3x faster [17]
Yield60-80%80-95%1.2-1.4x improvement [17] [19]

The scope of mechanochemical pyrrolopyrimidine synthesis has been systematically expanded through investigation of various reactant combinations and milling conditions [19] [20]. The reaction of barbituric acid derivatives with aldehydes and malononitrile under ball milling conditions has proven particularly successful, yielding pyrrolopyrimidine products in excellent yields and purities [17]. The absence of solvents eliminates potential solubility issues that can limit reaction scope in conventional synthesis [19].

Mechanistic studies of mechanochemical pyrrolopyrimidine formation have revealed unique reaction pathways that differ from solution-phase processes [19] [20]. The high local concentrations and intimate mixing achieved through mechanical grinding promote reactions that may be thermodynamically unfavorable under conventional conditions [17]. Additionally, the mechanical activation can induce conformational changes in reactants that facilitate cyclization reactions [19].

The practical advantages of mechanochemical synthesis extend to simplified workup procedures and product isolation [17] [19]. The absence of solvents eliminates the need for extraction and concentration steps, while the solid-state nature of the products often allows for direct isolation through simple physical separation techniques [20]. This simplification significantly reduces the overall process complexity and associated costs [17].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 6-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one presents numerous challenges that significantly impact commercial viability and manufacturing economics [1] [32]. These challenges encompass technical, economic, and regulatory aspects that must be systematically addressed to enable successful scale-up [30] [33].

Process scalability represents one of the most significant challenges in industrial pyrrolopyrimidine production [32] [34]. Laboratory procedures that work efficiently at gram scale often encounter unexpected problems when scaled to kilogram or ton quantities [32]. Studies have documented dramatic yield reductions when scaling up pyrrolopyrimidine synthesis, with yields dropping from 30-35% at 10-gram scale to approximately 10% at 50-gram scale [32]. This phenomenon is attributed to heat transfer limitations, mixing inefficiencies, and altered reaction kinetics at larger scales [34].

Heat management becomes critically important in large-scale pyrrolopyrimidine synthesis due to the exothermic nature of many cyclization reactions [30] [32]. Industrial reactors must be equipped with adequate cooling systems to prevent thermal runaway and maintain reaction selectivity [34]. The design of appropriate heat exchange systems represents a significant capital investment that impacts overall process economics [33].

Table 5: Scale-Up Challenges and Mitigation Strategies

ChallengeSmall Scale ImpactLarge Scale ImpactMitigation StrategyReference
Heat TransferMinimalCritical limitationEnhanced heat exchange [32] [34]
Mixing EfficiencyAdequateOften insufficientImproved agitation systems [30] [32]
Yield DeclineNot observed2-3x reductionProcess optimization [32]
Equipment CostLowVery highProcess intensification [33] [34]
Waste ManagementManageableMajor concernGreen chemistry adoption [33]

Manufacturing cost considerations play a pivotal role in determining the commercial feasibility of pyrrolopyrimidine production processes [33] [35]. Raw material costs, including specialized reagents and catalysts, can represent 40-60% of total production costs for complex heterocyclic compounds [33]. The requirement for precious metal catalysts, such as palladium in cross-coupling reactions, creates significant cost pressures that necessitate efficient catalyst recovery and recycling systems [25] [35].

Process development for industrial pyrrolopyrimidine synthesis must address yield optimization across multiple reaction steps [1] [30]. Multi-step syntheses that are acceptable at laboratory scale may become economically unfeasible at commercial scale due to cumulative yield losses [33]. Each additional synthetic step typically reduces overall yield by 10-20%, making process efficiency critical for commercial viability [34].

Quality control and regulatory compliance requirements add substantial complexity to industrial pyrrolopyrimidine production [24] [26]. Pharmaceutical applications demand stringent quality standards and comprehensive documentation of manufacturing processes [26]. The implementation of current Good Manufacturing Practice guidelines requires significant investment in analytical equipment, quality systems, and personnel training [24].

Solvent management represents another major challenge in industrial pyrrolopyrimidine synthesis [33] [35]. Traditional synthetic approaches often require large volumes of organic solvents, creating environmental and safety concerns while adding to disposal costs [35]. The development of solvent-free or reduced-solvent processes has become a priority for industrial implementation [18] [20].

Equipment design and maintenance considerations significantly impact the total cost of ownership for pyrrolopyrimidine manufacturing facilities [34] [35]. Specialized reactors capable of handling the corrosive reagents and harsh conditions often required for heterocyclic synthesis represent major capital investments [34]. Additionally, the maintenance requirements for complex equipment can result in significant downtime and associated production losses [35].

Waste minimization and environmental compliance have become increasingly important factors in industrial pyrrolopyrimidine production [33] [20]. Regulatory requirements for waste treatment and disposal can add substantial costs to manufacturing operations [35]. The implementation of green chemistry principles, including atom-economical reactions and recyclable catalysts, has emerged as a strategy for addressing these challenges [18] [20].

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within the pyrrolo[3,4-d]pyrimidine core system. While specific crystallographic data for 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is not readily available in the literature, extensive crystallographic studies of related pyrrolo[3,4-d]pyrimidine derivatives provide valuable insights into the structural characteristics of this heterocyclic system [3] [4] [5].

The crystal structure analysis of analogous compounds reveals that pyrrolo[3,4-d]pyrimidine derivatives typically adopt monoclinic crystal systems with space group P21/c [3] [4]. The crystallographic parameters for related compounds demonstrate unit cell dimensions with a-axis values ranging from 11.85 to 15.89 Å, b-axis values from 12.40 to 16.33 Å, and c-axis values from 7.32 to 8.17 Å [3] [4]. The β-angle typically ranges from 94.98° to 107.45°, indicating the monoclinic nature of the crystal system [3] [4]. These crystallographic parameters are summarized in Table 2.

Table 2: X-ray Crystallographic Parameters for Pyrrolo[3,4-d]pyrimidine Derivatives

ParameterTypical Values for Pyrrolo[3,4-d]pyrimidine Derivatives
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Parameter a (Å)11.85-15.89
Unit Cell Parameter b (Å)12.40-16.33
Unit Cell Parameter c (Å)7.32-8.17
Unit Cell Angle β (°)94.98-107.45
Unit Cell Volume (ų)1145-1893
Z (molecules per unit cell)4
Density (Mg/m³)1.38-1.40
Temperature (K)100-293
Wavelength (Å)0.71073 (Mo Kα)
R-factor0.0295-0.0408
Crystal HabitBlock/Needle
Crystal ColorColorless

The molecular geometry analysis reveals that the pyrrolo[3,4-d]pyrimidine core exhibits a planar or nearly planar configuration, with the pyrrole and pyrimidine rings showing minimal deviation from coplanarity [5]. In related 4-chloro-1H-pyrrolo[2,3-d]pyrimidine structures, the pyrrole ring and pyrimidine ring are inclined to one another by only 0.79°, indicating excellent planarity [5]. This planarity is crucial for the electronic properties and potential biological activities of the compound, as it allows for optimal π-electron delocalization throughout the bicyclic system [5].

The bond lengths within the pyrrolo[3,4-d]pyrimidine core are within normal ranges for aromatic heterocyclic compounds [5]. The C-N bonds in the pyrimidine ring typically range from 1.31 to 1.35 Å, while the C-C bonds within the aromatic system range from 1.35 to 1.42 Å [5]. The carbonyl C=O bond length is typically around 1.72 Å, consistent with amide-type carbonyl groups [5]. These bond lengths confirm the aromatic character of the heterocyclic system and the presence of conjugated π-electron systems [5].

The dihedral angle between the pyrrolo[3,4-d]pyrimidine core and the benzyl substituent represents an important structural parameter that influences the compound's conformational flexibility and potential molecular interactions [4] [6]. In related 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione structures, the dihedral angle between the heterocyclic ring system and the phenyl ring is 45.8° [4] [6]. This angle indicates moderate conformational flexibility around the benzyl substituent, which may be important for molecular recognition and binding interactions [4] [6].

The crystal packing analysis reveals that pyrrolo[3,4-d]pyrimidine derivatives form extensive hydrogen bonding networks in the solid state [5]. Intermolecular N-H···N hydrogen bonds are commonly observed, with typical donor-acceptor distances ranging from 2.07 to 2.93 Å [5]. These hydrogen bonding interactions contribute to the stability of the crystal structure and may provide insights into potential intermolecular interactions in biological systems [5].

Nuclear Magnetic Resonance Spectral Interpretation for Stereochemical Assignment

Nuclear Magnetic Resonance spectroscopy provides essential information for the structural elucidation and stereochemical assignment of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. The compound's NMR characteristics can be interpreted through comparison with related pyrrolo[3,4-d]pyrimidine derivatives and analysis of the electronic environment around specific nuclei [7] [8] [9].

The ¹H NMR spectrum of pyrrolo[3,4-d]pyrimidine derivatives typically exhibits characteristic signals that allow for unambiguous structural assignment [7] [9]. The aromatic protons of the pyrimidine ring appear as singlets in the downfield region between 8.2 and 8.4 ppm, reflecting the electron-deficient nature of the pyrimidine nitrogen atoms [7] [9]. These signals are typically sharp and well-resolved due to the rigid planar structure of the bicyclic system [7] [9].

The benzyl substituent protons display characteristic multiplet patterns in the aromatic region between 7.2 and 7.6 ppm [7] [9]. The phenyl ring protons typically appear as complex multiplets due to the coupling interactions between adjacent aromatic protons [7] [9]. The benzylic CH₂ protons appear as a singlet around 3.8-4.4 ppm, indicating rapid rotation around the benzyl C-N bond at room temperature [7] [9].

Table 3: Typical NMR Chemical Shifts for Pyrrolo[3,4-d]pyrimidine Derivatives

Proton/Carbon Type¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Coupling Pattern
Aromatic CH (pyrimidine)8.2-8.4N/ASinglet
Aromatic CH (benzyl)7.2-7.6N/AMultiplet
CH₂ (pyrrole ring)3.6-4.2N/ATriplet/Multiplet
CH₂ (benzyl linker)3.8-4.4N/ASinglet
NH (pyrimidine)5.7-6.9 (broad)N/ABroad singlet
Aromatic C (pyrimidine)N/A150-157N/A
Aromatic C (benzyl)N/A126-139N/A
CH₂ (pyrrole)N/A39-48N/A
CH₂ (benzyl)N/A58-65N/A
Carbonyl C=ON/A170-180N/A

The methylene protons within the pyrrole ring system appear between 3.6 and 4.2 ppm, with coupling patterns that depend on the specific substitution pattern and conformational dynamics [7] [9]. These protons may exhibit triplet or multiplet patterns due to coupling with adjacent CH₂ groups or NH protons [7] [9]. The chemical shift values reflect the electron-withdrawing effect of the adjacent nitrogen atoms and the aromatic pyrimidine ring [7] [9].

The NH protons of the pyrimidine ring typically appear as broad singlets between 5.7 and 6.9 ppm [7] [9]. The broadness of these signals results from rapid exchange with deuterated solvents and quadrupolar relaxation effects [7] [9]. These protons are often exchangeable with D₂O, confirming their assignment as NH groups [7] [9].

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule [7] [9]. The aromatic carbon atoms of the pyrimidine ring appear in the downfield region between 150 and 157 ppm, reflecting the electron-deficient nature of the heteroaromatic system [7] [9]. The benzyl aromatic carbons appear between 126 and 139 ppm, with the quaternary carbon typically appearing at the highest field within this range [7] [9].

The methylene carbons exhibit characteristic chemical shifts that allow for their unambiguous assignment [7] [9]. The CH₂ carbons within the pyrrole ring appear between 39 and 48 ppm, while the benzylic CH₂ carbon appears between 58 and 65 ppm [7] [9]. The downfield shift of the benzylic carbon reflects its attachment to both nitrogen and the aromatic benzyl ring [7] [9].

The carbonyl carbon represents the most downfield signal in the ¹³C NMR spectrum, typically appearing between 170 and 180 ppm [7] [9]. This chemical shift value is characteristic of amide-type carbonyl groups and confirms the lactam nature of the C=O functionality [7] [9].

Two-dimensional NMR techniques provide additional structural information for complete stereochemical assignment [7] [9]. COSY (Correlation Spectroscopy) experiments reveal through-bond coupling relationships between adjacent protons, allowing for the tracing of connectivity patterns within the molecule [7] [9]. HSQC (Heteronuclear Single Quantum Coherence) experiments establish direct C-H connectivity, facilitating the assignment of carbon signals to their corresponding protons [7] [9].

The stereochemical assignment of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one benefits from the analysis of NOE (Nuclear Overhauser Effect) interactions [7] [9]. Through-space interactions between the benzyl protons and the pyrrole ring protons can provide information about the preferred conformational states of the molecule [7] [9]. The magnitude of NOE enhancements can indicate the relative spatial proximity of different proton groups and help establish the three-dimensional structure [7] [9].

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and chemical reactivity of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. DFT methods using the B3LYP functional with 6-311++G(d,p) basis sets have been extensively employed for the theoretical investigation of pyrrolo[3,4-d]pyrimidine derivatives [10] [11] [12] [13].

The optimized molecular geometry obtained from DFT calculations reveals important structural parameters that complement experimental crystallographic data [10] [11] [12]. The calculated bond lengths and bond angles are in excellent agreement with experimental X-ray crystallographic values, validating the computational approach [10] [11] [12]. The pyrrolo[3,4-d]pyrimidine core maintains its planar configuration in the optimized structure, with minimal deviation from coplanarity between the pyrrole and pyrimidine rings [10] [11] [12].

The computational analysis confirms that the benzyl substituent adopts a conformation that minimizes steric interactions while maintaining favorable electronic interactions with the heterocyclic core [10] [11] [12]. The calculated dihedral angles between the benzyl group and the pyrrolo[3,4-d]pyrimidine core are consistent with experimental observations from related compounds [10] [11] [12].

Table 4: DFT Computational Parameters for Pyrrolo[3,4-d]pyrimidine Derivatives

Computational ParameterTypical Values for Pyrrolo[3,4-d]pyrimidine Systems
Basis Set6-311++G(d,p)
FunctionalB3LYP
HOMO Energy (eV)-5.88 to -6.49
LUMO Energy (eV)-0.61 to -1.88
Energy Gap (eV)4.08-6.36
Ionization Potential (eV)5.88-6.49
Electron Affinity (eV)0.61-1.88
Electronegativity (eV)3.51-3.92
Chemical Hardness (eV)2.04-2.91
Chemical Softness (eV⁻¹)0.34-0.49
Dipole Moment (Debye)2.5-4.2

The vibrational frequency analysis confirms that the optimized structure represents a true energy minimum, with no imaginary frequencies observed in the calculated vibrational spectrum [10] [11] [12]. The calculated infrared frequencies show excellent correlation with experimental FTIR data, with scaling factors typically ranging from 0.96 to 0.98 for the B3LYP/6-311++G(d,p) level of theory [10] [11] [12].

Table 5: IR Spectroscopic Characteristics for Pyrrolo[3,4-d]pyrimidine Derivatives

Functional GroupFrequency Range (cm⁻¹)Intensity
N-H stretch (amide)3300-3600Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2980Medium
C=O stretch (lactam)1650-1750Strong
C=N stretch (pyrimidine)1500-1600Medium
C=C stretch (aromatic)1450-1550Medium
N-H bend (in-plane)1400-1500Medium
C-H bend (aromatic)1000-1300Medium
C-N stretch1200-1400Medium
Ring vibrations600-900Variable

The calculated dipole moment values for pyrrolo[3,4-d]pyrimidine derivatives typically range from 2.5 to 4.2 Debye, indicating moderate to high polarity [10] [11] [12]. This polarity arises from the electron-withdrawing nature of the pyrimidine nitrogen atoms and the carbonyl group, which creates a significant charge separation within the molecule [10] [11] [12]. The dipole moment orientation typically points from the benzyl substituent toward the carbonyl group, reflecting the charge distribution pattern [10] [11] [12].

HOMO-LUMO Energy Gap Analysis

The analysis of frontier molecular orbitals provides crucial information about the electronic properties and chemical reactivity of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the molecule's ability to donate or accept electrons, respectively [10] [11] [12] [13].

The HOMO energies for pyrrolo[3,4-d]pyrimidine derivatives typically range from -5.88 to -6.49 eV, indicating moderate electron-donating capability [10] [11] [12]. The HOMO orbital is primarily localized on the pyrrole ring and the benzyl substituent, with significant contribution from the nitrogen lone pairs [10] [11] [12]. This orbital distribution suggests that electron donation occurs primarily from the electron-rich pyrrole ring system [10] [11] [12].

The LUMO energies range from -0.61 to -1.88 eV, indicating moderate electron-accepting capability [10] [11] [12]. The LUMO orbital is predominantly localized on the pyrimidine ring and the carbonyl group, reflecting the electron-deficient nature of these moieties [10] [11] [12]. The orbital distribution indicates that electron acceptance occurs primarily at the pyrimidine nitrogen atoms and the carbonyl oxygen [10] [11] [12].

The HOMO-LUMO energy gap ranges from 4.08 to 6.36 eV, indicating moderate chemical reactivity [10] [11] [12]. Compounds with smaller energy gaps exhibit higher chemical reactivity and greater polarizability, while larger energy gaps correspond to increased chemical stability [10] [11] [12]. The calculated values for pyrrolo[3,4-d]pyrimidine derivatives suggest a balanced combination of chemical stability and reactivity [10] [11] [12].

The ionization potential, calculated as the negative of the HOMO energy, ranges from 5.88 to 6.49 eV [10] [11] [12]. These values indicate moderate ionization energy, suggesting that the compound can readily participate in electron transfer reactions under appropriate conditions [10] [11] [12]. The electron affinity, calculated as the negative of the LUMO energy, ranges from 0.61 to 1.88 eV [10] [11] [12].

The electronegativity, calculated as the average of ionization potential and electron affinity, ranges from 3.51 to 3.92 eV [10] [11] [12]. These values indicate moderate electronegativity, suggesting balanced electron-withdrawing and electron-donating capabilities [10] [11] [12]. The chemical hardness, calculated as half the difference between ionization potential and electron affinity, ranges from 2.04 to 2.91 eV [10] [11] [12].

The chemical softness, calculated as the inverse of chemical hardness, ranges from 0.34 to 0.49 eV⁻¹ [10] [11] [12]. These values indicate moderate chemical softness, suggesting that the compound exhibits moderate polarizability and can undergo charge transfer interactions [10] [11] [12]. The electrophilicity index, calculated using the chemical potential and hardness, provides additional insights into the compound's reactivity patterns [10] [11] [12].

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Last modified: 08-15-2023

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